molecular formula C8H8INO3 B14174879 Methyl 3-amino-2-hydroxy-5-iodobenzoate CAS No. 22621-47-2

Methyl 3-amino-2-hydroxy-5-iodobenzoate

Katalognummer: B14174879
CAS-Nummer: 22621-47-2
Molekulargewicht: 293.06 g/mol
InChI-Schlüssel: FOLLQIZZXVGLAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-amino-2-hydroxy-5-iodobenzoate is a chemical compound with the molecular formula C₈H₈INO₃ It is known for its unique structure, which includes an amino group, a hydroxyl group, and an iodine atom attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-hydroxy-5-iodobenzoate typically involves the esterification of 3-amino-2-hydroxy-5-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-2-hydroxy-5-iodobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium iodide (NaI) in acetone

Major Products Formed

    Oxidation: Formation of 3-amino-2-hydroxy-5-iodobenzaldehyde

    Reduction: Formation of 3-amino-2-hydroxy-5-iodoaniline

    Substitution: Formation of various substituted benzoates depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Methyl 3-amino-2-hydroxy-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-2-hydroxy-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-amino-2-iodobenzoate
  • Methyl 2-amino-5-chloro-3-iodobenzoate
  • Methyl 3-amino-4-iodobenzoate

Uniqueness

Methyl 3-amino-2-hydroxy-5-iodobenzoate is unique due to the presence of both an amino and a hydroxyl group on the benzoate ring, along with an iodine atom. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

22621-47-2

Molekularformel

C8H8INO3

Molekulargewicht

293.06 g/mol

IUPAC-Name

methyl 3-amino-2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C8H8INO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,10H2,1H3

InChI-Schlüssel

FOLLQIZZXVGLAB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C(=CC(=C1)I)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.